6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine
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Overview
Description
6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The compound also features a chlorine atom at the 6th position, a phenyl group at the 4th position, and a pyridin-2-ylmethyl group attached to the nitrogen atom at the 2nd position of the quinazoline ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions: The phenyl group can be introduced at the 4th position through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
N-Alkylation: The final step involves the alkylation of the nitrogen atom at the 2nd position with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives with various functional groups
Scientific Research Applications
6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes involved in the regulation of cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation, survival, and migration, making it a potential candidate for cancer therapy. The exact molecular targets and pathways may vary depending on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine
- 5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine
- 6-chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
Uniqueness
6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. The presence of the pyridin-2-ylmethyl group at the nitrogen atom enhances its ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-15-9-10-18-17(12-15)19(14-6-2-1-3-7-14)25-20(24-18)23-13-16-8-4-5-11-22-16/h1-12H,13H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALAEYCECSPWAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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